Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
N-Boc-4-aminophenethylamine structure
Product Name:N-Boc-4-aminophenethylamine
CAS No:94838-59-2
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD05663961
CID:798917
PubChem ID:382207
Update Time:2025-07-22

N-Boc-4-aminophenethylamine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
    • Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
    • Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
    • 4-[2-(BOC-AMINO)ETHYL]ANILINE
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
    • C13H20N2O2
    • tert-butyl (4-aminophenethyl)carbamate
    • tert-butyl [2-(4-aminophenyl)ethyl]carbamate
    • Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
    • Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • N-Boc-4-aminophenethylamine
    • N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
    • N-tert-Butoxycarbonyl-4-aminophenethylamine
    • tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
    • BBL103231
    • tert-butyl4-aminophenethylcarbamate
    • NSC669666
    • t-butyl 2-(4-aminophenyl)ethylcarbamate
    • NS-03200
    • CS-W003234
    • tert-butyl 2-(4-aminophenyl)ethylcarbamate
    • Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
    • [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
    • 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
    • 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
    • AB22067
    • DS-018492
    • 94838-59-2
    • [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
    • AC-29368
    • DB-058194
    • SCHEMBL448114
    • AKOS010469462
    • N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
    • n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
    • NCI60_024327
    • [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
    • [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
    • STL557041
    • CHEMBL2008649
    • DTXSID20327605
    • SY021926
    • EN300-1228926
    • 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
    • tert-butyl[2-(4-aminophenyl)ethyl]carbamate
    • MFCD05663961
    • HOPALBZGTWDOTL-UHFFFAOYSA-N
    • 4-(N-Boc-2-aminoethyl)aniline
    • MDL: MFCD05663961
    • Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
    • InChI Key: HOPALBZGTWDOTL-UHFFFAOYSA-N
    • SMILES: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 236.15200
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.57 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 64.35000
  • LogP: 3.30810

N-Boc-4-aminophenethylamine Security Information

  • Hazardous Material transportation number:2811
  • HazardClass:6.1
  • PackingGroup:

N-Boc-4-aminophenethylamine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Boc-4-aminophenethylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
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Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Reference
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Production Method 3

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
Reference
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Production Method 4

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  30 min, rt; 22 h, rt
Reference
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Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ;  24 h, rt
Reference
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Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Reference
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Production Method 7

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Optical Control of TRPV1 Channels
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Production Method 8

Reaction Conditions
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Production Method 9

Reaction Conditions
1.1 Catalysts: Thiamine hydrochloride ;  3 min, rt
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Ingale, Ajit P. ; Garad, Dnyaneshwar N. ; Ukale, Dattatraya ; Thorat, Nitin M. ; Shinde, Sandeep V., Synthetic Communications, 2021, 51(24), 3791-3804

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
Reference
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; German, Nadezhda; Decker, Ann M.; Li, Jun-Xu; Wiley, Jenny L.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Reference
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Schoenberger, Matthias; Althaus, Mike; Fronius, Martin; Clauss, Wolfgang; Trauner, Dirk, Nature Chemistry, 2014, 6(8), 712-719

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
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Production Method 13

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Production Method 15

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1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 3 psi, rt
Reference
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Production Method 16

Reaction Conditions
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Production Method 17

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Production Method 18

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N-Boc-4-aminophenethylamine Raw materials

N-Boc-4-aminophenethylamine Preparation Products

N-Boc-4-aminophenethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:94838-59-2)N-Boc-4-aminophenethylamine
Order Number:A859252
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):287.0
Email:sales@amadischem.com

Additional information on N-Boc-4-aminophenethylamine

Professional Introduction to N-Boc-4-aminophenethylamine (CAS No. 94838-59-2)

N-Boc-4-aminophenethylamine, with the chemical name N-Boc-4-aminophenethylamine, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 94838-59-2, has garnered attention due to its versatile applications in the synthesis of bioactive molecules and potential therapeutic agents. The Boc (tert-butoxycarbonyl) protecting group in its molecular structure plays a crucial role in facilitating controlled reactions and enhancing stability during synthetic processes.

The molecular structure of N-Boc-4-aminophenethylamine consists of a phenethylamine core substituted with a Boc group at the nitrogen atom. This configuration makes it an invaluable intermediate in the synthesis of various pharmacologically relevant molecules. The presence of the amine functional group at the para position relative to the phenyl ring introduces specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

In recent years, N-Boc-4-aminophenethylamine has been extensively studied for its role in developing novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of small-molecule drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter activity has made it a focal point in investigations aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. Researchers have leveraged its structural features to design derivatives with enhanced binding affinity and selectivity for specific receptors.

Moreover, the Boc protecting group provides a critical handle for synthetic chemists, allowing for precise control over reaction pathways. This protective strategy is particularly useful in multi-step syntheses where selective deprotection is essential. The stability imparted by the Boc group ensures that other reactive sites in the molecule remain intact until the appropriate stage of synthesis is reached. This feature has been instrumental in streamlining synthetic routes and improving yields in the production of complex pharmaceutical intermediates.

Recent advancements in computational chemistry have further highlighted the potential of N-Boc-4-aminophenethylamine as a building block for drug discovery. Molecular modeling studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These studies have provided valuable insights into optimizing its structure for improved pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

The compound's significance extends beyond academic research; it also holds promise for industrial applications in pharmaceutical manufacturing. Its role as a key intermediate has been recognized by several chemical companies that specialize in custom synthesis and contract research services. These companies utilize N-Boc-4-aminophenethylamine to develop novel drug candidates for preclinical and clinical evaluation. The demand for high-quality intermediates like this underscores its importance in advancing drug development pipelines.

In conclusion, N-Boc-4-aminophenethylamine (CAS No. 94838-59-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers striving to develop innovative therapeutic solutions. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry research, driving progress towards new treatments for a wide range of diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine
A859252
Purity:99%
Quantity:100g
Price ($):287.0
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